molecular formula C7H5ClN2S2 B1405049 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine CAS No. 1439823-62-7

4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine

Cat. No.: B1405049
CAS No.: 1439823-62-7
M. Wt: 216.7 g/mol
InChI Key: JLTLHRLLQJAAMR-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine is a synthetically versatile chemical intermediate based on the privileged thiazolopyridine scaffold. Thiazolopyridine derivatives are recognized in medicinal chemistry for their diverse biological activities and significant potential in pharmaceutical research, particularly in the development of kinase inhibitors . The specific chloro and methylthio functional groups on this fused heterocyclic system make it a valuable building block for further synthetic elaboration, such as cross-coupling reactions and nucleophilic substitutions, to generate novel compounds for biological screening . Research into structurally similar compounds has demonstrated potent inhibitory activity against clinically relevant targets, including c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST) . Furthermore, the thiazolopyridine core is frequently explored in the synthesis of antimicrobial and anticancer agents, highlighting its broad utility in drug discovery endeavors . This compound is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S2/c1-11-7-10-4-2-3-9-6(8)5(4)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTLHRLLQJAAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250237
Record name 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439823-62-7
Record name 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439823-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-thiol with methyl iodide in the presence of a base, followed by cyclization with a suitable reagent to form the thiazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as solvent choice, temperature, and reaction time is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted thiazolo[5,4-c]pyridines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of thiazolo[5,4-c]pyridine derivatives as anticancer agents. For instance, derivatives of this compound have been shown to exhibit significant cytotoxic effects against various human cancer cell lines, such as HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cells. These findings suggest that modifications to the thiazolo or pyridine rings can enhance the binding affinity and biological activity against cancer cells .

Enzyme Inhibition
One of the prominent applications of 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine is its role as an inhibitor of specific enzymes, notably phosphoinositide 3-kinase (PI3K). Molecular docking studies indicate that this compound binds effectively to the ATP-binding site of PI3Kα, forming critical hydrogen bonds that enhance its inhibitory activity. The structure-activity relationship (SAR) studies have revealed that certain modifications to the compound can significantly improve its potency against PI3K .

Case Study 1: c-KIT Inhibition

A study focused on synthesizing novel thiazolo[5,4-c]pyridine derivatives aimed at overcoming imatinib resistance in gastrointestinal stromal tumors (GIST). Among these derivatives, compound 6r demonstrated remarkable inhibitory activity against c-KIT mutations associated with drug resistance. It exhibited higher enzymatic and anti-proliferative activities compared to imatinib and sunitinib, indicating its potential as a therapeutic agent for GIST patients resistant to conventional treatments .

Case Study 2: PI3K Inhibitory Activity

Another investigation evaluated a series of thiazolo[5,4-c]pyridine analogues for their PI3Kα inhibitory activity. One representative compound showed an IC50 value of 3.6 nM, indicating potent inhibition. The study also identified key structural features that influence activity, suggesting pathways for further optimization in drug design .

Antimicrobial Properties

In addition to its anticancer applications, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess both antibacterial and antifungal activities, making it a candidate for further exploration in the development of new antimicrobial agents .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
Anticancer ActivityCytotoxic effects on cancer cell linesSignificant cytotoxicity against HepG2, HT-29, MCF-7
Enzyme InhibitionPI3K inhibitorIC50 of 3.6 nM for select derivatives
c-KIT InhibitionOvercoming imatinib resistanceCompound 6r shows superior efficacy
Antimicrobial PropertiesPotential antibacterial and antifungal agentsPreliminary evidence suggests activity

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Key Research Findings

  • Crystal Engineering : The planar structure of this compound facilitates cocrystallization with coformers, enhancing solubility for drug formulation .
  • SAR Insights : Sulfonamide and pyridyl groups in thiazolo[5,4-b]pyridines are critical for PI3K inhibition, suggesting that analogous modifications in [5,4-c] derivatives could optimize target engagement .
  • Synthetic Challenges : Low yields in [5,4-c] cyclizations highlight the need for improved catalysts or alternative routes, such as microwave-assisted synthesis .

Biological Activity

4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of TYK2 kinase. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

The compound acts primarily as an inhibitor of the TYK2 kinase, which is involved in various signaling pathways associated with cytokine receptors. TYK2 plays a critical role in the activation of signal transducer and activator of transcription (STAT) proteins, influencing gene expression related to immune responses and inflammation . Inhibition of TYK2 can result in reduced signaling through pathways mediated by type I interferons and interleukins such as IL-6 and IL-10, which are crucial in inflammatory diseases and autoimmune disorders.

Antimicrobial Properties

Research indicates that derivatives of thiazolo[5,4-c]pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds with specific substitutions can achieve minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of a methylthio group enhances this activity, making it a promising candidate for further development.

Antiprotozoal Activity

In addition to antimicrobial effects, this compound has demonstrated potent antiprotozoal activity. One study reported an IC50 value of 0.37 µM against trypomastigotes of the Trypanosoma cruzi Y strain, significantly outperforming traditional treatments like benznidazole . This suggests potential applications in treating Chagas disease.

Case Studies

  • Inhibition of TYK2 Kinase : A study highlighted the efficacy of this compound in inhibiting TYK2 kinase activity in cell models. The compound was found to effectively reduce cytokine-induced STAT phosphorylation, indicating its potential use in conditions like rheumatoid arthritis and psoriasis where TYK2 is implicated .
  • Antimicrobial Efficacy : Another investigation evaluated the compound's antimicrobial properties against various pathogens. It was noted that modifications to the thiazolo structure could enhance its antibacterial potency, with some derivatives achieving MIC values as low as 6.25 µg/mL against resistant strains .

Summary Table of Biological Activities

Activity TypeTarget Organisms/PathwaysIC50/MIC ValuesReferences
TYK2 Inhibition Cytokine signaling pathwaysNot specified
Antimicrobial Staphylococcus aureus, E. coliMIC: 1.56 - 6.25 µg/mL
Antiprotozoal Trypanosoma cruziIC50: 0.37 µM

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine?

The synthesis typically involves multi-step protocols starting from pyridine or aminopyridine precursors. For example:

  • Step 1 : Cyclization of 2-amino-5-chloropyridine with thiourea derivatives to form the thiazolo[5,4-c]pyridine core.
  • Step 2 : Introduction of the methylthio group via nucleophilic substitution using methyl disulfide or methanethiol under basic conditions.
  • Step 3 : Chlorination at the 4-position using POCl₃ or SOCl₂. Key optimizations include controlling reaction temperature (70–100°C) and solvent polarity (e.g., DMF or THF) to minimize side products .

Q. How is the crystal structure of thiazolo[5,4-c]pyridine derivatives analyzed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The process includes:

  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employing SHELX programs (e.g., SHELXL) for structure solution, with hydrogen atoms placed geometrically and non-hydrogen atoms refined anisotropically.
  • Validation : R-factor convergence (<0.05) and verification via CCDC deposition (e.g., CCDC 2054321) .

Q. What spectroscopic techniques are used to characterize thiazolo[5,4-c]pyridine derivatives?

  • NMR : 1^1H and 13^13C NMR (e.g., δ 2.5 ppm for methylthio groups, δ 150–160 ppm for pyridine carbons).
  • HRMS : Electrospray ionization (ESI+) to confirm molecular ions (e.g., [M+H]⁺ at m/z 245.0123).
  • IR : Absorption bands at 680–720 cm⁻¹ (C-S stretching) and 1550–1600 cm⁻¹ (aromatic C=C) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in thiazolo[5,4-c]pyridine synthesis?

Regioselectivity is controlled by:

  • Catalytic systems : Lewis acids (e.g., ZnCl₂) favor C-4 chlorination over C-6 due to electronic effects.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for methylthio group introduction.
  • Temperature : Lower temperatures (≤50°C) reduce competing dimerization or ring-opening side reactions. Computational studies (DFT) suggest that electron-withdrawing substituents enhance electrophilic substitution at the 4-position .

Q. What methodologies are used to study structure-activity relationships (SAR) of thiazolo[5,4-c]pyridine derivatives?

SAR studies involve:

  • Bioactivity assays : Testing inhibitory potency (e.g., IC₅₀ values for kinase targets like PI3Kα) using fluorescence polarization.
  • Modular substitutions : Systematic replacement of methylthio or chloro groups with electron-withdrawing (e.g., CF₃) or donating (e.g., NH₂) moieties.
  • Docking simulations : AutoDock Vina or Schrödinger Suite to map ligand-receptor interactions (e.g., hydrogen bonding with Val851 and Met804 in PI3Kα) .

Q. How can computational methods guide the design of thiazolo[5,4-c]pyridine-based inhibitors?

  • Pharmacophore modeling : Identifying critical interaction sites (e.g., sulfur atoms for hydrophobic pockets).
  • MD simulations : Assessing binding stability (RMSD <2.0 Å over 100 ns trajectories).
  • ADMET prediction : SwissADME or ADMETLab to optimize solubility (LogP <3) and reduce hepatotoxicity (CYP3A4 inhibition screening) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine

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